5-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one
Description
5-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one (hereafter referred to as Compound 6b) is a substituted indolin-2-one derivative synthesized via a nucleophilic addition reaction between 5-chloroindolin-2-one and 4-methoxyacetophenone . Key characteristics include:
- Physical Properties: Melting point of 191°C, molecular formula $ \text{C}{17}\text{H}{14}\text{ClNO}_4 $, and a high synthesis yield (93.4%) .
- Structural Features: A 5-chloro substituent on the indole ring, a 3-hydroxy group, and a 2-(4-methoxyphenyl)-2-oxoethyl side chain.
- Spectroscopic Data: $ ^1\text{H NMR} $ (DMSO-d6) signals at δ 10.37 (s, 1H, NH), 7.88 (d, 2H, aromatic), and 3.84 (s, 3H, OCH3) confirm the structure .
Properties
IUPAC Name |
5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-23-12-5-2-10(3-6-12)15(20)9-17(22)13-8-11(18)4-7-14(13)19-16(17)21/h2-8,22H,9H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKJYSFCUDPACI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic System and Reaction Conditions
In a representative procedure, calcium triflate (Ca(OTf)₂) and tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) catalyze the MS rearrangement of oxindole-derived propargyl alcohols in isobutanol at 90°C. The reaction proceeds via activation of the alkyne moiety, followed by a-sigmatropic shift to generate the enone intermediate. Subsequent addition of 4-methoxyacetophenone introduces the 2-(4-methoxyphenyl)-2-oxoethyl group, with reflux at 110°C ensuring complete conversion.
Table 1: Optimization of Meyer-Schuster Rearrangement Conditions
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Ca(OTf)₂ (10 mol%) | 93 |
| Solvent | Isobutanol | 93 |
| Temperature | 90°C → 110°C (reflux) | 61–93 |
| Reaction Time | 2–4 hours | 61–93 |
The use of Ca(OTf)₂ enhances Lewis acid-mediated activation, while Bu₄NPF₆ stabilizes reactive intermediates through ion-pairing effects. Post-rearrangement, silica gel chromatography (20–30% ethyl acetate/petroleum ether) isolates the product with minimal impurities.
Aldol Condensation of Isatin Derivatives
Aldol condensation between 5-chloroisatin and 4-methoxyacetophenone provides a direct route to the target compound. This method exploits the electrophilic nature of the isatin carbonyl and the nucleophilicity of the acetophenone-derived enolate.
Base-Mediated Enolate Formation
Sodium hydroxide (NaOH) in ethanol facilitates deprotonation of 4-methoxyacetophenone, generating an enolate that attacks the C3 position of 5-chloroisatin. The reaction proceeds under reflux (80°C, 6 hours), yielding the aldol adduct, which undergoes spontaneous cyclization to form the indolin-2-one framework.
Table 2: Aldol Condensation Reaction Parameters
| Component | Quantity (mmol) | Role |
|---|---|---|
| 5-Chloroisatin | 1.0 | Electrophile |
| 4-Methoxyacetophenone | 1.2 | Nucleophile |
| NaOH | 2.0 | Base |
| Ethanol | 10 mL | Solvent |
Post-reaction workup involves acidification (HCl, pH 3–4) to precipitate the product, followed by recrystallization from ethanol/water (1:1 v/v) to achieve >85% purity. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with the ¹H NMR spectrum displaying characteristic singlet peaks for the methoxy group (δ 3.85 ppm) and the indolinone NH (δ 10.30 ppm).
| Metric | Reductive Route | Aldol Route |
|---|---|---|
| Total Yield | 72% (two steps) | 89% (one step) |
| Reaction Time | 3.5 hours | 6 hours |
| Purification Complexity | Moderate (two chromatographies) | Simple (recrystallization) |
Mechanistic Insights and Side Reactions
Competing Pathways in Meyer-Schuster Rearrangement
Premature addition of nucleophiles (e.g., aniline) before completing the MS rearrangement leads to undesired enaminoester byproducts. Stepwise addition protocols, where the enone intermediate is isolated prior to nucleophilic attack, mitigate this issue.
Epimerization Risks in Aldol Condensation
Basic conditions during aldol condensation may induce epimerization at the C3 hydroxy center. Employing mild bases (e.g., triethylamine) and low temperatures (0–5°C) preserves stereochemical integrity.
Characterization and Analytical Validation
Spectroscopic Fingerprints
Crystallographic Confirmation
Single-crystal X-ray diffraction of analogous compounds (e.g., 5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]indolin-2-one) confirms the trans configuration of the C3 hydroxy and oxoethyl groups, with intermolecular O–H⋯O hydrogen bonds stabilizing the lattice.
Industrial Scalability and Environmental Considerations
Chemical Reactions Analysis
5-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 3-position can be oxidized to form a ketone, resulting in the formation of 5-chloro-3-oxo-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.
Reduction: The carbonyl group at the 2-position can be reduced to form the corresponding alcohol. This reaction is typically carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives. This reaction is often facilitated by the use of a base like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present on the indolin-2-one core.
Scientific Research Applications
Biological Applications
5-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one exhibits a range of biological activities, making it a candidate for further pharmacological exploration.
Anticancer Activity
Research has shown that derivatives of this compound possess significant anticancer properties. For example, studies indicate that certain synthesized derivatives demonstrate potent antiproliferative effects against various human cancer cell lines. The mechanism often involves disruption of microtubule assembly, akin to the action of established chemotherapeutic agents like Combretastatin-A4 .
Table 1: Anticancer Activity of Indolinone Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HUVEC | 10 | Microtubule disruption |
| Derivative A | MCF7 | 5 | Apoptosis induction |
| Derivative B | HeLa | 8 | Cell cycle arrest |
Antimicrobial Properties
Additionally, compounds within this class have been evaluated for antimicrobial activity. Preliminary results suggest efficacy against various bacterial strains, indicating potential for development as antibacterial agents .
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of this compound and its derivatives:
- Synthesis and Characterization : A study reported the successful synthesis of this compound along with detailed spectroscopic characterization using techniques such as NMR and mass spectrometry. The researchers noted the formation of hydrogen bonds that contribute to the stability and reactivity of the compound .
- Biological Evaluation : Another study focused on the anticancer properties of synthesized indolinone derivatives, demonstrating significant selectivity against cancer cells while sparing normal cells. The results pointed towards a promising therapeutic index for these compounds .
Mechanism of Action
The mechanism of action of 5-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For example, in cancer cells, this compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death). The exact molecular targets and pathways may vary depending on the specific biological context, but they generally involve the modulation of key signaling pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Substitution at the 5-Position of Indolin-2-one
The 5-position of indolin-2-one derivatives significantly influences bioactivity and physicochemical properties.
Key Observations :
Modifications at the 3-Hydroxy Group
The 3-hydroxy group and its substituents dictate hydrogen-bonding capacity and crystal packing.
Key Observations :
Variations in the Oxoethyl Side Chain
The 2-oxoethyl group’s aromatic substituents modulate electronic and steric effects.
Key Observations :
- The 4-methoxyphenyl group in Compound 6b provides electron-donating effects, improving solubility without steric hindrance .
- Nitrophenyl derivatives (e.g., 2d) exhibit higher melting points due to polar nitro groups but may face metabolic instability .
- Dichloro analogs (e.g., 4,7-dichloro) show increased molecular weight (372.22 vs.
Halogen Substitution Effects
Halogens at the 5-position influence electronic properties and binding affinity.
Biological Activity
5-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one, with the CAS number 442639-80-7, is a compound belonging to the indolinone class. This compound has garnered attention due to its potential biological activities, particularly in cancer research and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C17H14ClNO4. The compound exhibits a molar mass of approximately 331.75 g/mol. Its structure features a chloro group, a hydroxy group, and a methoxyphenyl moiety that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the promising anticancer properties of this compound. For example, one study evaluated its effects on the AMJ13 breast cancer cell line. The results indicated that the compound inhibited cell growth in a dose-dependent manner:
| Concentration (µg/ml) | Inhibition Rate (%) |
|---|---|
| 20 | 40 |
| 40 | 66 |
| 60 | 68 |
After 72 hours of exposure, the compound demonstrated significant cytotoxicity against AMJ13 cells, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways. It is hypothesized that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of key signaling molecules involved in cell survival and proliferation.
Case Studies
- In Vitro Studies : In vitro experiments have shown that this compound can effectively inhibit the proliferation of various cancer cell lines beyond AMJ13, including those associated with other types of malignancies. The cytotoxic effects were attributed to its ability to disrupt cellular metabolism and induce oxidative stress within cancer cells.
- In Vivo Studies : Preliminary in vivo studies are necessary to assess the pharmacokinetics and bioavailability of this compound. Early animal model data suggest that it may reduce tumor sizes significantly when administered at therapeutic doses.
Research Findings
A comprehensive review of literature indicates that derivatives of indolinone compounds often exhibit diverse biological activities, including anti-inflammatory and antimicrobial effects. Specifically, compounds similar to this compound have been noted for their ability to inhibit platelet aggregation and modulate calcium signaling pathways .
Summary of Findings
| Study Type | Findings |
|---|---|
| In Vitro | Significant inhibition of AMJ13 cell line growth. |
| In Vivo | Reduction in tumor size in animal models (preliminary data). |
| Mechanism | Induction of apoptosis and modulation of signaling pathways. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic addition-elimination reactions. For example, indolin-2-one derivatives are often prepared by refluxing 5-chloro-3-hydroxyindolin-2-one with substituted ketones (e.g., 4-methoxyphenacyl bromide) in methanol or acetic acid with catalysts like diethylamine. Workup involves precipitation, filtration, and recrystallization from solvents like ethanol or isopropanol .
- Key Variables : Solvent polarity (methanol vs. acetic acid), temperature (reflux vs. room temperature), and stoichiometry of reactants impact regioselectivity and purity. Characterization via -NMR, -NMR, and FTIR is critical to confirm structural integrity .
Q. How is the stereochemistry and crystal structure of this compound validated?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogs, SC-XRD data (e.g., C–C bond lengths of ~1.39–1.48 Å and dihedral angles between indole and aryl rings) confirm spatial arrangement. Software like APEX2 and SAINT are used for data refinement .
- Contingencies : If crystallization fails, computational methods (e.g., density functional theory) can predict geometry, but experimental validation remains essential .
Advanced Research Questions
Q. What computational strategies are effective for predicting the binding affinity of this compound to SARS-CoV-2 targets?
- Methodology :
Protein Preparation : Use Schrödinger’s Protein Preparation Wizard to optimize hydrogen bonding networks and remove crystallographic artifacts .
Docking : Perform rigid-receptor docking with Glide or AutoDock Vina. For flexibility, employ induced-fit docking (IFD) to account for side-chain movements .
Validation : Compare docking scores (e.g., Glide XP scores ≤ -8.0 kcal/mol) with experimental IC values. Cross-validate using molecular dynamics (MD) simulations to assess binding stability .
- Data Contradictions : Discrepancies between docking scores and wet-lab results may arise from solvation effects or entropic penalties not modeled in silico .
Q. How can biochemical assays resolve contradictions in reported antimicrobial activity for indolin-2-one derivatives?
- Methodology :
- Dose-Response Analysis : Test the compound across a concentration gradient (e.g., 0.1–100 µM) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (minimum inhibitory concentration) assays with resazurin as a viability indicator .
- Mechanistic Studies : Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects. Combine with proteomics to identify disrupted pathways (e.g., cell wall synthesis inhibitors show early-phase efficacy) .
Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?
- Methodology :
- Solubility : Use co-solvents (PEG-400) or nanoformulation (liposomes) to enhance aqueous solubility.
- Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to quantify half-life (t) and CYP enzyme inhibition. Introduce electron-withdrawing groups (e.g., chloro) to reduce oxidative metabolism .
- Toxicity : Screen for hERG inhibition (patch-clamp assays) and cytotoxicity in HEK-293 cells (MTT assay) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Root Causes :
- False Positives : Overly rigid docking protocols may overestimate affinity. Re-run simulations with explicit solvent models (TIP3P water) and longer MD trajectories (≥100 ns) .
- False Negatives : Off-target effects (e.g., kinase inhibition) not modeled in silico. Use phosphoproteomics to identify unpredicted interactions .
Experimental Design Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
